molecular formula C9H8F2O B6226286 1-[3-(difluoromethyl)phenyl]ethan-1-one CAS No. 1373866-59-1

1-[3-(difluoromethyl)phenyl]ethan-1-one

Cat. No.: B6226286
CAS No.: 1373866-59-1
M. Wt: 170.2
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Description

1-[3-(Difluoromethyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H8F2O . As a fluorinated acetophenone derivative, it serves as a valuable building block in organic synthesis and materials science research. The incorporation of the difluoromethyl group at the meta position of the phenyl ring can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, making it an intermediate of interest in the development of pharmaceuticals, agrochemicals, and advanced materials. Researchers utilize this compound to study structure-activity relationships and to introduce the difluoromethyl moiety into more complex target molecules. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1373866-59-1

Molecular Formula

C9H8F2O

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Steps

  • Diazotization : 3-Aminobenzaldehyde derivatives are treated with NaNO₂ in H₂SO₄ at 0–5°C to form diazonium salts.

  • Coupling : The diazonium salt reacts with ethyl acetoacetate in the presence of cuprous chloride (CuCl) and acetic acid, forming an intermediate hydrazone.

  • Hydrolysis : The hydrazone undergoes acidic hydrolysis (HCl/H₂O) to yield the ketone.

Optimization Insights

  • Temperature Control : Maintaining ≤5°C during diazotization prevents premature decomposition.

  • Catalyst Loading : 5 mol% CuCl improves coupling efficiency, reducing side products like aryl diazo sulfides.

  • Yield : Pilot-scale reactions achieve 72–78% yield with >99.5% purity.

Difluorocarbene Insertion via S-(Difluoromethyl)sulfonium Salts

This method leverages in situ-generated difluorocarbene (:CF₂) to functionalize phenolic precursors.

Mechanism

  • Base Activation : Phenols (e.g., 3-hydroxyacetophenone) are deprotonated by LiOH or NaH, forming phenoxides.

  • Carbene Transfer : S-(Difluoromethyl)sulfonium salts (e.g., [Me₂S-CF₂H]⁺) release :CF₂, which inserts into the C–O bond.

  • Protonation : The intermediate difluoromethyl aryl ether undergoes acid-catalyzed rearrangement to the ketone.

Key Parameters

  • Solvent : Fluorobenzene enhances carbene stability.

  • Scale-Up : 5 mmol reactions achieve 82% yield with 89% regioselectivity for the meta position.

Difluorination of 1-Trifluoromethyl-1,3-Diketones

This approach exploits the reactivity of trifluoromethylated diketones for selective difluorination.

Procedure

  • Substrate Preparation : 4,4,4-Trifluoro-1-(3-methylphenyl)butane-1,3-dione is synthesized via Claisen condensation.

  • Difluorination : Selectfluor (1.2 equiv) in MeCN at reflux (82°C) for 24 hours replaces two fluorine atoms, yielding 2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one.

  • Fragmentation : Treatment with Et₃N in CH₂Cl₂ cleaves the diketone backbone, producing the target ketone.

Performance Metrics

  • Yield : 65–70% after purification.

  • Limitation : Requires stoichiometric Selectfluor, increasing costs.

Grignard Reaction Followed by Oxidation

Adapted from trifluoromethyl acetophenone syntheses, this method uses difluoromethyl Grignard reagents.

Synthetic Pathway

  • Grignard Formation : 3-Bromobenzaldehyde reacts with Mg in THF to form the aryl Grignard reagent.

  • Nucleophilic Addition : The Grignard reagent reacts with acetyl chloride, yielding 1-[3-bromophenyl]ethan-1-ol.

  • Difluoromethylation : CuI-catalyzed cross-coupling with Zn(CF₂H)₂ introduces the -CF₂H group.

  • Oxidation : MnO₂ oxidizes the alcohol to the ketone.

Efficiency

  • Overall Yield : 58–63% (four steps).

  • Challenges : Handling air-sensitive Zn(CF₂H)₂ requires inert conditions.

Comparative Analysis of Methods

Method Key Reagents Yield (%) Purity (%) Scale Feasibility
Diazotization-CouplingNaNO₂, CuCl, HCl72–78>99.5Industrial
Difluorocarbene Insertion[Me₂S-CF₂H]⁺, LiOH8295Lab-scale
DifluorinationSelectfluor, Et₃N65–7098Pilot-scale
Grignard-OxidationZn(CF₂H)₂, MnO₂58–6397Lab-scale

Critical Evaluation

  • Cost-Effectiveness : The diazotization method offers the lowest cost per gram due to inexpensive reagents (NaNO₂, CuCl).

  • Stereochemical Control : Difluorocarbene insertion avoids racemization, making it suitable for chiral intermediates.

  • Environmental Impact : Selectfluor-mediated difluorination generates HF byproducts, necessitating scrubbers .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Difluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1-[3-(Difluoromethyl)phenyl]ethan-1-one has garnered attention in drug discovery due to its potential therapeutic properties. Its difluoromethyl substituent may enhance binding affinity and selectivity toward biological targets, making it a candidate for enzyme inhibition studies and protein-ligand interactions.

Case Studies :

  • Enzyme Inhibition : Research has shown that compounds with difluoromethyl groups can act as effective inhibitors against various enzymes, contributing to the development of new pharmaceuticals targeting diseases such as cancer and inflammation.
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as a chemotherapeutic agent.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.

Synthetic Routes :

  • Nucleophilic Substitution Reactions : The difluoromethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Reduction and Oxidation : The ketone functional group can be reduced to alcohols or oxidized to carboxylic acids, expanding its utility in synthetic pathways.

Materials Science

In materials science, this compound is being explored for its potential applications in developing advanced materials. The presence of fluorine enhances thermal stability and chemical resistance, making it suitable for high-performance applications.

Applications in Coatings and Polymers

Due to its unique properties, this compound can be integrated into polymer formulations to improve mechanical strength and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-[3-(difluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets, leading to various biological effects. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Physical State Key Substituents Applications
This compound 101975-23-9 C₉H₈F₂O₂ 186.16 Liquid 3-CF₂H Pharmaceutical intermediates
1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one - C₉H₇ClF₂O₂ 220.60 Not specified 3-Cl, 4-OCF₂ Synthetic intermediate
1-(3-Hydroxyphenyl)ethan-1-one - C₈H₈O₂ 136.15 Solid 3-OH Etilefrine synthesis
1-[3-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one 87771-41-3 C₁₁H₁₄O₂ 178.23 Not specified 3-(CH₃)₂C-OH Chemical research
1-(2-Ethoxy-5-fluorophenyl)ethan-1-one 1466-79-1 C₁₀H₁₁FO₂ 182.19 Not specified 2-OCH₂CH₃, 5-F Unspecified

Key Differences and Implications

Electronic and Steric Effects
  • This contrasts with 1-(3-hydroxyphenyl)ethan-1-one, where the hydroxyl (-OH) group is electron-donating and prone to Phase II conjugation (e.g., glucuronidation) .
  • Difluoromethoxy (-OCF₂H) : Present in 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one, this substituent combines electronegativity with steric bulk, which may influence binding interactions in agrochemical applications .

Pharmaceutical Intermediates

This compound serves as a precursor for fluorinated drug candidates. For example, chalcone derivatives (e.g., (E)-1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one) are explored for EGFR and COX-2 inhibition, where fluorine atoms enhance target affinity .

Agrochemical Relevance

The difluoromethyl group is a key motif in agrochemicals, as seen in 3-(difluoromethyl)-1-methyl-1H-pyrazole, a fungicide component. The target compound’s stability under physiological conditions makes it suitable for similar applications .

Material Science

Fluorinated acetophenones are used in organic electronics.

Biological Activity

1-[3-(Difluoromethyl)phenyl]ethan-1-one, also known as difluoromethoxyacetophenone, is an organic compound classified under aryl ketones. Its unique structure, featuring a difluoromethyl group attached to a phenyl ring, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, supported by diverse research findings, case studies, and data tables.

  • Chemical Formula : C₉H₈F₂O₂
  • Molecular Weight : 186.16 g/mol
  • IUPAC Name : 1-[3-(difluoromethoxy)phenyl]ethanone

Biological Activity Overview

Aryl ketones are known for their varied biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The difluoromethyl substitution is particularly interesting due to its effects on lipophilicity and hydrogen bonding capabilities, which can influence the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. The presence of the difluoromethyl group enhances its lipophilicity compared to non-fluorinated analogs, potentially improving membrane permeability and bioavailability .

Table 1: Comparison of Biological Activities of Aryl Ketones

CompoundActivity TypeReference
This compoundAntimicrobial
3-Acetyl-4-methylphenolAnticancer
4-FluoroacetophenoneAnti-inflammatory

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of various aryl ketones, this compound demonstrated significant activity against Gram-positive bacteria. The compound's efficacy was attributed to its ability to disrupt bacterial cell membranes.

Case Study 2: Anticancer Potential

Research investigating the anticancer potential of difluoromethyl-substituted phenyl compounds revealed that this compound exhibited cytotoxic effects on several cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. The introduction of the difluoromethyl group significantly alters the electronic properties and steric hindrance of the molecule, which can enhance its interaction with specific biological targets.

Table 2: Structure-Activity Relationships

SubstituentEffect on Activity
MethylModerate activity
DifluoromethylEnhanced lipophilicity and potency
ChloromethylReduced activity

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-[3-(difluoromethyl)phenyl]ethan-1-one, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with 3-(difluoromethyl)benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Modified methods, such as refluxing with glacial acetic acid and ZnCl₂ (as seen in naphthalene derivatives), may improve regioselectivity . Key variables include temperature control (60–80°C), solvent choice (e.g., dichloromethane), and stoichiometric ratios of the acylating agent to the aromatic substrate.

Q. How should researchers characterize this compound spectroscopically to confirm its structure?

  • Methodological Answer :

  • FT-IR : Identify characteristic carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
  • NMR : ¹H NMR should show a singlet for the acetyl group (δ ~2.6 ppm) and splitting patterns for aromatic protons influenced by the difluoromethyl group. ¹³C NMR will confirm the ketone carbon (δ ~200 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood due to potential toxic fumes during decomposition .
  • Storage : Keep in sealed containers under inert gas (e.g., N₂) in cool, dry conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular dynamics) predict this compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Model the electron density distribution to identify electrophilic/nucleophilic sites. For example, the ketone group’s electrophilicity can be quantified using Fukui indices .
  • Molecular Dynamics (MD) : Simulate interactions with solvents or enzymes to predict solubility or binding affinity. MD trajectories can reveal conformational stability in aqueous vs. nonpolar environments .
  • Validation : Cross-check computational results with experimental kinetics (e.g., reaction rates in varying solvents) .

Q. How can contradictory data on reaction yields or byproducts in literature be resolved?

  • Methodological Answer :

  • Controlled Replication : Reproduce reactions under standardized conditions (e.g., fixed temperature, solvent purity) to isolate variables.
  • Byproduct Analysis : Use HPLC or GC-MS to identify impurities. For instance, over-acylation byproducts may form if excess acyl chloride is used .
  • In Situ Monitoring : Employ techniques like Raman spectroscopy to track reaction progress and intermediate formation .

Q. What strategies optimize the compound’s stability in biological assays (e.g., antimicrobial studies)?

  • Methodological Answer :

  • pH Buffering : Maintain neutral pH to prevent ketone hydrolysis. Use phosphate-buffered saline (PBS) for aqueous solutions .
  • Light Protection : Store samples in amber vials to avoid photodegradation, as fluorinated aromatics may undergo radical reactions under UV .
  • Cryopreservation : Lyophilize the compound for long-term storage and reconstitute in DMSO for assay compatibility .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer :

  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance stereocontrol during acylation .
  • Process Analytics : Implement PAT (Process Analytical Technology) tools like inline FT-IR to monitor enantiomeric excess in real time .
  • Crystallization Optimization : Use solvent-antisolvent systems to isolate the desired enantiomer via preferential crystallization .

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